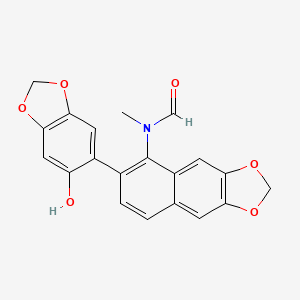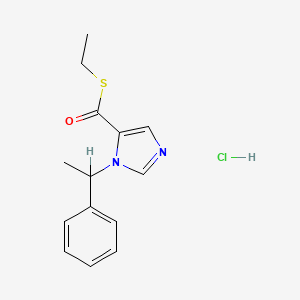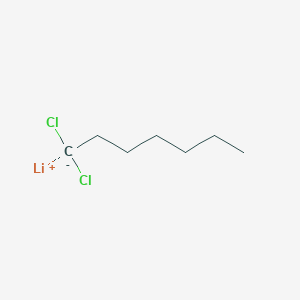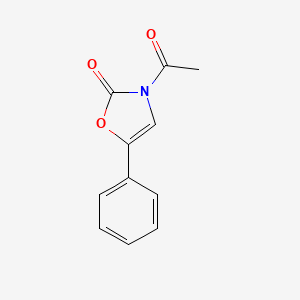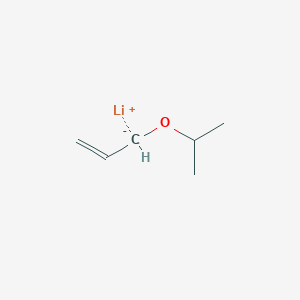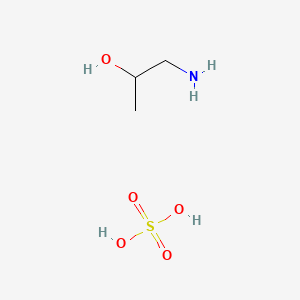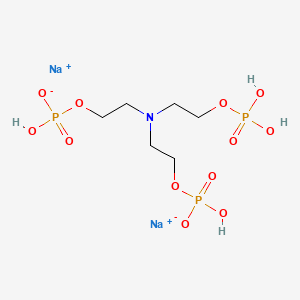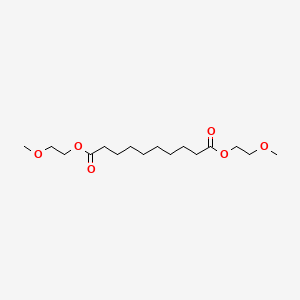![molecular formula C16H24O3 B14472198 Ethyl 7-[2-(hydroxymethyl)phenyl]heptanoate CAS No. 65641-25-0](/img/structure/B14472198.png)
Ethyl 7-[2-(hydroxymethyl)phenyl]heptanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 7-[2-(hydroxymethyl)phenyl]heptanoate: is an organic compound belonging to the ester family. Esters are known for their pleasant odors and are often used in fragrances and flavorings. This particular compound features a heptanoate chain with a phenyl group substituted at the second position by a hydroxymethyl group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Esterification Reaction: The compound can be synthesized through the esterification of 7-[2-(hydroxymethyl)phenyl]heptanoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically requires heating under reflux conditions to drive the reaction to completion.
Industrial Production Methods: Industrially, the synthesis might involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of solid acid catalysts can also be employed to facilitate the reaction and make the process more environmentally friendly.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine in the presence of a Lewis acid catalyst.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride.
Substitution: Nitric acid, bromine, Lewis acid catalysts.
Major Products Formed:
Oxidation: 7-[2-(carboxymethyl)phenyl]heptanoic acid.
Reduction: Ethyl 7-[2-(hydroxymethyl)phenyl]heptanol.
Substitution: Various substituted phenyl derivatives depending on the substituent introduced.
Wissenschaftliche Forschungsanwendungen
Chemistry:
- Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology:
- Potential use in the study of ester hydrolysis and enzyme-catalyzed reactions involving esters.
Medicine:
- Investigated for its potential use in drug delivery systems due to its ester linkage, which can be hydrolyzed under physiological conditions.
Industry:
- Utilized in the production of fragrances and flavorings due to its pleasant odor.
Wirkmechanismus
Mechanism:
- The compound exerts its effects primarily through its ester linkage, which can be hydrolyzed by esterases to release the corresponding alcohol and acid. The phenyl group can participate in various aromatic reactions, influencing the compound’s reactivity and interactions with other molecules.
Molecular Targets and Pathways:
- The ester linkage targets esterases, enzymes that catalyze the hydrolysis of esters. The phenyl group can interact with aromatic receptors and participate in electrophilic aromatic substitution reactions.
Vergleich Mit ähnlichen Verbindungen
Ethyl benzoate: Similar ester structure but with a simpler aromatic ring.
Methyl 7-[2-(hydroxymethyl)phenyl]heptanoate: Similar structure but with a methyl ester instead of an ethyl ester.
Ethyl 7-phenylheptanoate: Similar structure but without the hydroxymethyl group.
Uniqueness:
- The presence of the hydroxymethyl group on the phenyl ring makes this compound unique, as it introduces additional reactivity and potential for further functionalization compared to simpler esters.
Eigenschaften
CAS-Nummer |
65641-25-0 |
|---|---|
Molekularformel |
C16H24O3 |
Molekulargewicht |
264.36 g/mol |
IUPAC-Name |
ethyl 7-[2-(hydroxymethyl)phenyl]heptanoate |
InChI |
InChI=1S/C16H24O3/c1-2-19-16(18)12-6-4-3-5-9-14-10-7-8-11-15(14)13-17/h7-8,10-11,17H,2-6,9,12-13H2,1H3 |
InChI-Schlüssel |
AZHARUIITWKKMJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)CCCCCCC1=CC=CC=C1CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


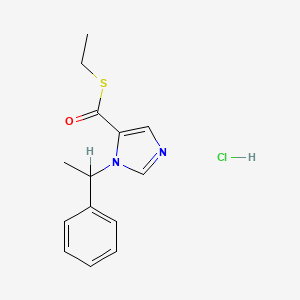

![2-[(Ethylsulfanyl)methyl]phenyl dimethylcarbamate](/img/structure/B14472118.png)
